Alpha-halocarboxylic acids
Alpha-halocarboxylic acids are a class of organic compounds characterized by the presence of a halogen atom, typically chlorine or bromine, attached to the α-carbon adjacent to the carboxyl group (-COOH). These compounds play significant roles in various chemical reactions and applications due to their reactivity.
Structurally, these acids have the general formula R-CHCl-COOH (for chlorine) or R-CHBr-COOH (for bromine), where R represents an alkyl or aryl substituent. Their synthetic preparation can be achieved through halogenation of carboxylic acid derivatives such as methyl ketones or aldehydes.
In chemical synthesis, alpha-halocarboxylic acids serve as versatile intermediates in organic reactions. They are often employed in the construction of more complex molecules via nucleophilic substitution at the α-position, leading to the formation of various functional groups. Additionally, these compounds can undergo rearrangement reactions and have applications in pharmaceuticals, agrochemicals, and polymers.
Due to their reactivity, careful handling is necessary when working with alpha-halocarboxylic acids to ensure safety and optimal results in synthetic processes.

構造 | 化学名 | CAS | MF |
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ammonium trifluoroacetate | 3336-58-1 | C2HF3O2.H3N |
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2,2-Difluoro-3-methoxy-propionic acid | 785712-17-6 | C4H6O3F2 |
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Cyano(fluoro)acetic acid | 91416-74-9 | C3H2NO2F |
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YttriumTrifluoroacetate (~90%) | 37737-28-3 | C2HF3O2.1/3Y |
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POTASSIUM 2,2,3,3-TETRAFLUOROPROPIONATE | 71592-16-0 | C3HO2F4-.K+ |
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Trifluoroacetic Acid-d | 599-00-8 | C2HF3O2 |
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2-Bromo-2-propenoic acid | 10443-65-9 | C3H2O2Br- |
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PROPANOIC ACID, 2-FLUORO-, (R)- | 75244-22-3 | C3H5O2F |
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2,3-Dibromopropanoic Acid | 600-05-5 | C3H4Br2O2 |
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2,2,2-Trichloroacetic Acid-13C | 173470-69-4 | C2HCL3O2 |
関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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